molecular formula C14H22O B14362146 3,4,5-Trimethyl-2-pentylphenol CAS No. 90454-16-3

3,4,5-Trimethyl-2-pentylphenol

Cat. No.: B14362146
CAS No.: 90454-16-3
M. Wt: 206.32 g/mol
InChI Key: QYZNRJFBMVTXMK-UHFFFAOYSA-N
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Description

3,4,5-Trimethyl-2-pentylphenol is an organic compound belonging to the class of alkylated phenols It is characterized by a phenol ring substituted with three methyl groups at the 3, 4, and 5 positions and a pentyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trimethyl-2-pentylphenol can be achieved through several methods. One common approach involves the alkylation of phenol with appropriate alkyl halides under Friedel-Crafts alkylation conditions. The reaction typically uses a Lewis acid catalyst such as aluminum chloride (AlCl₃) to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethyl-2-pentylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4,5-Trimethyl-2-pentylphenol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a subject of study in understanding the interactions of phenolic compounds with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including its antioxidant and antimicrobial activities.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylphenol: Similar in structure but lacks the pentyl group.

    4-tert-Butylphenol: Contains a tert-butyl group instead of a pentyl group.

    2,4-Dimethylphenol: Lacks one methyl group compared to 3,4,5-Trimethyl-2-pentylphenol.

Uniqueness

This compound is unique due to the presence of both multiple methyl groups and a pentyl group, which confer distinct chemical and physical properties

Properties

90454-16-3

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

3,4,5-trimethyl-2-pentylphenol

InChI

InChI=1S/C14H22O/c1-5-6-7-8-13-12(4)11(3)10(2)9-14(13)15/h9,15H,5-8H2,1-4H3

InChI Key

QYZNRJFBMVTXMK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(C=C(C(=C1C)C)C)O

Origin of Product

United States

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